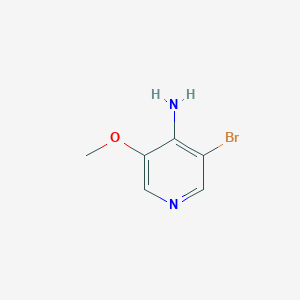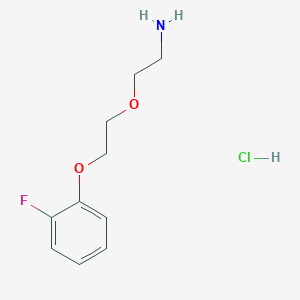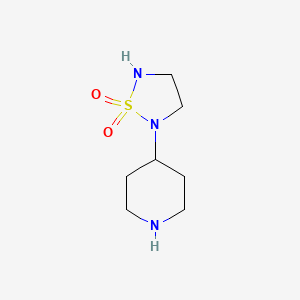
2-(2-(3-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride
Descripción general
Descripción
“2-(2-(3-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H15ClFNO2 . It has a molecular weight of 235.68 . This compound is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a fluorophenoxy group attached to an ethoxyethanamine group . The presence of the fluorine atom and the ether and amine groups could potentially influence the compound’s reactivity and interactions with other molecules.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its exact boiling point is not specified . The compound’s molecular weight is 235.68 .Aplicaciones Científicas De Investigación
Chelating Ligands and Metal Complexes
One area of application involves the design and synthesis of chelating ligands for group 13 metals, such as aluminum, gallium, and indium. These ligands, including hexadentate (N3O3) tripodal amine phenol ligands, have been prepared and characterized, demonstrating the versatility and potential of similar compounds in coordinating with metals to form complex structures. These complexes are significant in catalysis, materials science, and potentially in medical imaging and therapy (Liu et al., 1993).
Fluorinated Probes for Biological Applications
Research has also been conducted on fluorinated derivatives of o-aminophenol, which serve as precursors to pH-sensitive probes. These probes are significant for measuring intracellular pH, a crucial parameter in many biological and medical studies. Modifications to the basic 2-aminophenol structure have yielded compounds with physiological relevance, negligible affinity for other ions, and suitable pK values, demonstrating the potential of fluorophenol derivatives in biological sensing applications (Rhee et al., 1995).
Synthetic Chemistry and Nucleophilic Substitutions
In synthetic chemistry, fluorophenol derivatives undergo interesting reactions, such as electrophilic amination, which can lead to the complete removal of the fluorine atom and substitution with other functional groups. These reactions are valuable for creating diverse chemical structures with potential applications in pharmaceuticals, agrochemicals, and materials science (Bombek et al., 2004).
Environmental and Analytical Chemistry
Furthermore, compounds similar to "2-(2-(3-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride" could be utilized in environmental chemistry, particularly in the selective extraction of metals. Acyclic polyether dicarboxylic acids with pseudo-18-crown-6 frameworks, for instance, have shown promise in selectively extracting lead(II) from aqueous solutions, highlighting the potential environmental applications of similar fluorophenol derivatives (Hayashita et al., 1999).
Safety and Hazards
According to Sigma-Aldrich, this compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propiedades
IUPAC Name |
2-[2-(3-fluorophenoxy)ethoxy]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2.ClH/c11-9-2-1-3-10(8-9)14-7-6-13-5-4-12;/h1-3,8H,4-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHRIVNUHQRIOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCOCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene](/img/structure/B1457570.png)
![3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid](/img/structure/B1457571.png)



![2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1457577.png)
![1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1457578.png)






![6-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1457589.png)
